Decyltris[(propan-2-yl)oxy]silane: A Comprehensive Technical Guide to Synthesis and Characterization
Decyltris[(propan-2-yl)oxy]silane: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of decyltris[(propan-2-yl)oxy]silane, a versatile organosilane compound with significant potential in various scientific and industrial applications, including surface modification, drug delivery, and materials science. This document details a reliable synthesis protocol, comprehensive characterization data, and the underlying chemical principles.
Synthesis of Decyltris[(propan-2-yl)oxy]silane
The synthesis of decyltris[(propan-2-yl)oxy]silane is most effectively achieved through the hydrosilylation of 1-decene with triisopropoxysilane. This platinum-catalyzed addition reaction forms a stable silicon-carbon bond, yielding the desired product with high selectivity.
Reaction Scheme
Caption: Synthesis of Decyltris[(propan-2-yl)oxy]silane.
Experimental Protocol
Materials:
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1-Decene (C10H20, ≥98%)
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Triisopropoxysilane (C9H22O3Si, ≥98%)
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Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)
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Anhydrous toluene
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Argon gas
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Dropping funnel
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Schlenk line or inert gas source
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Distillation apparatus
Procedure:
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A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel is dried in an oven and assembled hot under a stream of argon.
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The flask is charged with 1-decene (14.0 g, 100 mmol) and anhydrous toluene (50 mL).
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Karstedt's catalyst (0.1 mL) is added to the stirred solution.
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Triisopropoxysilane (20.6 g, 100 mmol) is added dropwise from the dropping funnel over a period of 30 minutes.
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The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours under an argon atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band.
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After the reaction is complete, the mixture is cooled to room temperature.
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The solvent and any unreacted starting materials are removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield decyltris[(propan-2-yl)oxy]silane as a colorless liquid.
Characterization of Decyltris[(propan-2-yl)oxy]silane
A comprehensive characterization of the synthesized decyltris[(propan-2-yl)oxy]silane is crucial to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Characterization Workflow
Caption: Characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of decyltris[(propan-2-yl)oxy]silane. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol:
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Sample Preparation: A small amount of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube.
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Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
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Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | septet | 3H | Si-O-CH (CH₃)₂ |
| ~1.2 - 1.4 | multiplet | 16H | -(CH₂)₈- |
| ~1.1 - 1.2 | doublet | 18H | Si-O-CH(CH₃ )₂ |
| ~0.8 - 0.9 | triplet | 3H | -CH₂-CH₃ |
| ~0.5 - 0.7 | triplet | 2H | Si-CH₂ - |
¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~65 | Si-O-CH (CH₃)₂ |
| ~33 | -(CH₂)₈- |
| ~32 | -(CH₂)₈- |
| ~30 | -(CH₂)₈- |
| ~29 | -(CH₂)₈- |
| ~25 | Si-O-CH(CH₃ )₂ |
| ~23 | -(CH₂)₈- |
| ~14 | -CH₂-CH₃ |
| ~10 | Si-CH₂ - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The absence of the Si-H stretching band from the starting material and the presence of characteristic Si-O-C and C-H stretching bands confirm the successful synthesis.
Experimental Protocol:
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Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.
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Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration |
| 2950-2850 | C-H stretching (alkyl) |
| 1465 | C-H bending (CH₂) |
| 1380 | C-H bending (CH₃) |
| 1100-1000 | Si-O-C stretching |
| 950 | Si-O stretching |
| 730 | -(CH₂)n- rocking |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
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Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
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Instrumentation: A high-resolution mass spectrometer is employed.
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Data Acquisition: The mass spectrum is recorded over a suitable m/z range.
Expected Fragmentation Pattern (EI):
The mass spectrum of decyltris[(propan-2-yl)oxy]silane is expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern will likely involve the loss of alkyl chains and isopropoxy groups.[1]
Quantitative Data Summary:
| Parameter | Value |
| Molecular Formula | C₁₉H₄₂O₃Si |
| Molecular Weight | 346.62 g/mol |
| Boiling Point | ~140-145 °C at 1 mmHg (Predicted) |
| Density | ~0.86 g/cm³ (Predicted) |
This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of decyltris[(propan-2-yl)oxy]silane, empowering researchers and professionals in their respective fields to utilize this valuable compound effectively.
